molecular formula C7H6BrFN2O2 B13433940 4-Bromo-5-fluoro-2-nitrobenzylamine

4-Bromo-5-fluoro-2-nitrobenzylamine

Cat. No.: B13433940
M. Wt: 249.04 g/mol
InChI Key: LPEQNLGIBXZGAH-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitrobenzylamine is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of benzylamine, featuring bromine, fluorine, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzylamine typically involves multi-step reactions starting from benzene derivatives. The process includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Amination: Conversion of the nitro group to an amine group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, bromination, and amination processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzylamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products:

    Oxidation: Formation of 4-Bromo-5-fluoro-2-nitrobenzoic acid.

    Reduction: Formation of 4-Bromo-5-fluoro-2-aminobenzylamine.

    Substitution: Formation of 4-Iodo-5-fluoro-2-nitrobenzylamine.

Scientific Research Applications

4-Bromo-5-fluoro-2-nitrobenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring can influence its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

    4-Bromo-2-fluoroaniline: Similar structure but lacks the nitro group.

    4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but has a methyl group instead of an amine group.

    4-Bromo-2,5-difluorobenzoic acid: Similar structure but has a carboxylic acid group instead of an amine group.

Uniqueness: 4-Bromo-5-fluoro-2-nitrobenzylamine is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring, along with the presence of an amine group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

(4-bromo-5-fluoro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H6BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2

InChI Key

LPEQNLGIBXZGAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CN

Origin of Product

United States

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